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Compound of Interest

Compound Name: 1-(4-Acetylpiperidino)ethan-1-one

Cat. No.: B063041 Get Quote

IUPAC Name: 1-(4-acetylpiperidin-1-yl)ethanone

This technical guide provides a comprehensive overview of 1,4-diacetylpiperidine, a piperidine

derivative of interest to researchers, scientists, and professionals in drug development. Due to

the limited availability of direct experimental data on this specific compound, this guide

synthesizes information from closely related analogues and established chemical principles to

offer valuable insights into its synthesis, properties, and potential biological relevance.

Physicochemical Properties
Quantitative data for 1,4-diacetylpiperidine is not readily available in the literature. The following

table summarizes key physicochemical properties of structurally related compounds, 1-

acetylpiperidine and 4-acetylpiperidine, to provide estimated values for 1,4-diacetylpiperidine.
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Property 1-Acetylpiperidine
tert-Butyl 4-
acetylpiperidine-1-
carboxylate

Estimated 1,4-
Diacetylpiperidine

Molecular Formula C₇H₁₃NO[1][2][3] C₁₂H₂₁NO₃[4][5] C₉H₁₅NO₂

Molecular Weight (

g/mol )
127.18[1] 227.30[4] 169.22

Boiling Point (°C) 226[3] Not available Estimated > 230

Melting Point (°C) -13.4[3] Not available Not available

LogP 0.957[1] 1.3[4] Estimated ~1.0-1.5

Hydrogen Bond

Donors
0[3] 0 0

Hydrogen Bond

Acceptors
1[3] 3[4] 2

Spectral Data Analysis
Detailed spectral data for 1,4-diacetylpiperidine is not publicly available. The expected spectral

characteristics can be inferred from the analysis of its constituent parts: the N-acetyl group and

the 4-acetyl group on the piperidine ring.

Expected ¹H NMR Spectral Data:

Protons
Chemical Shift
(ppm)

Multiplicity Integration

CH₃ (N-acetyl) ~2.1 s 3H

CH₃ (C-acetyl) ~2.2 s 3H

Piperidine ring protons 1.5 - 3.8 m 9H

Expected ¹³C NMR Spectral Data:
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Carbon Chemical Shift (ppm)

C=O (N-acetyl) ~169

C=O (C-acetyl) ~208

CH₃ (N-acetyl) ~22

CH₃ (C-acetyl) ~28

Piperidine ring carbons 25 - 55

Expected IR Spectral Data:

Functional Group Wavenumber (cm⁻¹)

C=O (amide) ~1640

C=O (ketone) ~1710

C-H (alkane) 2850-2950

Synthesis of 1,4-Diacetylpiperidine
A specific, detailed experimental protocol for the synthesis of 1,4-diacetylpiperidine is not

available in the cited literature. However, a plausible synthetic route can be adapted from the

synthesis of 1,4-diacetyl-4-phenylpiperidine.[6] This proposed method involves the acetylation

of 4-acetylpiperidine.

Proposed Experimental Protocol:
Materials:

4-Acetylpiperidine

Acetic anhydride

Pyridine (or another suitable base)

Dichloromethane (or another suitable solvent)
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Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Ethyl acetate

Hexane

Procedure:

Dissolve 4-acetylpiperidine in dichloromethane.

Add pyridine to the solution.

Cool the mixture in an ice bath.

Add acetic anhydride dropwise to the cooled solution with stirring.

Allow the reaction to warm to room temperature and stir for several hours.

Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

Separate the organic layer and wash it sequentially with water and brine.

Dry the organic layer over anhydrous magnesium sulfate and filter.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel using an ethyl

acetate/hexane gradient to yield pure 1,4-diacetylpiperidine.
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Caption: Proposed synthesis workflow for 1,4-diacetylpiperidine.
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Biological Activity
The specific biological activities of 1,4-diacetylpiperidine have not been extensively studied.

However, the piperidine scaffold is a common motif in a wide range of biologically active

compounds and approved drugs.[7] Piperidine derivatives have been reported to exhibit a

broad spectrum of pharmacological activities, including but not limited to:

Central Nervous System (CNS) Activity: Many piperidine-containing compounds act as

antipsychotics, analgesics, and antidepressants.[8]

Antimicrobial and Antiviral Activity: The piperidine nucleus is present in various compounds

with demonstrated antibacterial, antifungal, and antiviral properties.[9]

Anticancer Activity: Numerous piperidine derivatives have been investigated for their

potential as anticancer agents.[10]

The introduction of acetyl groups at the 1 and 4 positions of the piperidine ring will modify the

molecule's polarity, size, and ability to participate in hydrogen bonding, which in turn could

influence its pharmacokinetic and pharmacodynamic properties. Further research is required to

elucidate the specific biological targets and therapeutic potential of 1,4-diacetylpiperidine.

In silico prediction tools can be utilized to forecast the potential biological activities of novel

piperidine derivatives.[8][11] Such studies can help in identifying potential protein targets and

guiding future preclinical research.

Conclusion
1,4-Diacetylpiperidine, systematically named 1-(4-acetylpiperidin-1-yl)ethanone, is a derivative

of piperidine for which direct experimental data is scarce. This guide has provided a

comprehensive overview based on the properties of related compounds and established

synthetic methodologies. The provided data tables, proposed synthesis protocol, and

discussion of potential biological activities serve as a valuable resource for researchers

interested in this and other novel piperidine derivatives. Further experimental validation is

necessary to confirm the estimated properties and explore the full potential of this compound in

drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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